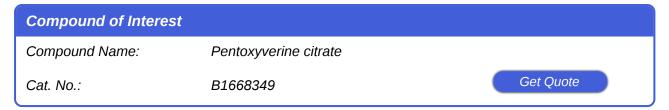


Pentoxyverine Citrate: A Technical Overview of its Discovery and Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pentoxyverine citrate, a centrally acting non-opioid antitussive, has been a subject of pharmacological interest for its dual mechanism of action involving sigma-1 receptor agonism and muscarinic M1 receptor antagonism. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of pentoxyverine citrate. It includes a detailed examination of its pharmacological profile, supported by quantitative data from key studies, and outlines the experimental methodologies employed. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its development history.

Introduction

Pentoxyverine, also known as carbetapentane, is a non-narcotic cough suppressant used for the symptomatic relief of non-productive cough.[1][2][3] Unlike opioid-based antitussives, it does not carry the risk of dependence.[3] The citrate salt of pentoxyverine is the commonly used pharmaceutical form.[2] This document details the scientific journey of **pentoxyverine citrate** from its initial synthesis to its evaluation in preclinical and clinical settings.

Discovery and Synthesis



Details regarding the initial discovery and the specific researchers who first synthesized **pentoxyverine citrate** are not extensively documented in readily available literature. However, a method for synthesizing a key intermediate, 1-phenylcyclopentanecarboxylic acid, has been described in patent literature, highlighting a pathway for its chemical production.

Preclinical Development

The preclinical evaluation of **pentoxyverine citrate** has been crucial in establishing its safety and efficacy profile. Key studies have focused on its antitussive effects, safety pharmacology, and toxicology.

Efficacy Studies

The primary preclinical model used to assess the antitussive efficacy of pentoxyverine is the citric acid-induced cough model in guinea pigs.[4][5] In this model, the administration of pentoxyverine has been shown to inhibit the cough reflex.

Table 1: Preclinical Efficacy of Pentoxyverine Citrate

Species	Model	Key Findings	Reference
Guinea Pig	Citric Acid-Induced Cough	Inhibition of cough reflex	[4][5]

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.

Overdoses of pentoxyverine have been associated with anticholinergic effects such as tachycardia (high heart rate).[2] A dedicated clinical trial was conducted to investigate its potential effects on the electrocardiogram (ECG) in healthy volunteers.

While pentoxyverine is used to suppress cough, its effects on respiratory function are a key safety consideration. Unlike opioid antitussives, it is reported to cause hypoventilation much less frequently, even in cases of overdose.[2]



The CNS effects of pentoxyverine are central to its therapeutic action but also a source of potential side effects. The Irwin test is a common preclinical screen to assess the behavioral and physiological effects of a substance on the CNS.[6][7][8] Common CNS-related side effects in humans include drowsiness and dizziness.[3][9]

Toxicology

Toxicology studies provide data on the potential toxicity of a drug candidate with repeated administration.

Table 2: Acute Toxicity of **Pentoxyverine Citrate**

Species	Route of Administration	LD50	Reference
Rat	Oral	150 mg/kg	Not explicitly cited

Information on sub-chronic (28-day) and chronic (90-day) toxicity studies in both rodent and non-rodent species is not readily available in the public domain.

Clinical Development

The clinical development of **pentoxyverine citrate** has involved studies to assess its safety, tolerability, and efficacy in humans.

Phase I Clinical Trials

A Phase I, single-center, randomized, single-blind, placebo-controlled, 4-way crossover study (NCT02183649) was conducted to investigate the tolerability and potential ECG effects of a single oral dose of **pentoxyverine citrate** in healthy male and female volunteers. The results of this study are not publicly available.

Phase II and Phase III Clinical Trials

While it is stated that **pentoxyverine citrate** has undergone extensive clinical trials, specific data from Phase II and Phase III studies, which would provide robust evidence of its efficacy in treating cough in patient populations, are not well-documented in publicly accessible literature.



[3] Some sources suggest that the clinical evidence for its efficacy is based on older, less rigorously designed studies.[4]

Safety and Tolerability in Humans

The most commonly reported side effects of **pentoxyverine citrate** in humans include:

- Drowsiness[3][9]
- Dizziness[3][9]
- Gastrointestinal disturbances (nausea, vomiting, constipation)[3][9]
- Dry mouth[3][9]

In rare cases, more severe side effects such as allergic reactions have been reported.[2]

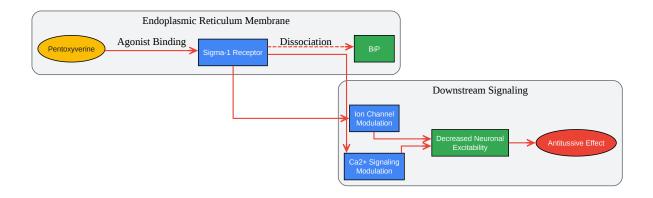
Mechanism of Action and Signaling Pathways

Pentoxyverine citrate exerts its antitussive effect through a dual mechanism of action: agonism at the sigma-1 receptor and antagonism at the muscarinic M1 receptor.[2]

Sigma-1 Receptor Agonism

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[10] As an agonist, pentoxyverine is thought to activate the sigma-1 receptor, which may contribute to its antitussive effect by modulating neuronal excitability. The downstream signaling cascade following sigma-1 receptor activation involves interactions with various ion channels and signaling proteins, ultimately influencing neuronal function.





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Caption: Sigma-1 Receptor Agonist Signaling Pathway for Pentoxyverine.

Muscarinic M1 Receptor Antagonism

Muscarinic M1 receptors are G-protein coupled receptors found in various tissues, including airway smooth muscle.[1] By acting as an antagonist at these receptors, pentoxyverine can induce bronchodilation, which may contribute to its overall effect in relieving cough. The antagonism of M1 receptors inhibits the downstream signaling cascade that leads to smooth muscle contraction.



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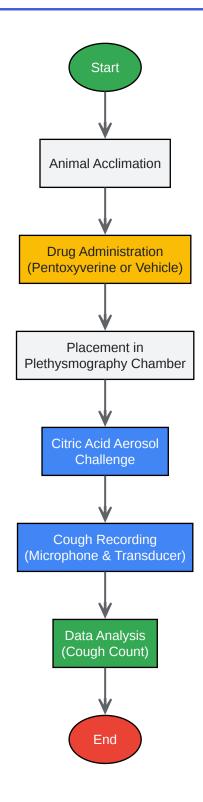
Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.

Experimental Protocols Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard in vivo assay for evaluating the efficacy of antitussive agents.

- Animals: Male Dunkin-Hartley guinea pigs are typically used.[11]
- Acclimation: Animals are acclimated to the laboratory environment and the whole-body plethysmography chamber.[11][12]
- Drug Administration: Pentoxyverine citrate or vehicle is administered, usually orally or intraperitoneally, at a specified time before the tussive challenge.[11]
- Cough Induction: Guinea pigs are exposed to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes) within the plethysmography chamber.[12][13]
- Data Acquisition: The number of coughs is recorded using a microphone and a pressure transducer connected to the chamber.[11][12]
- Endpoint: The primary endpoint is the number of coughs, and the efficacy of the test compound is often expressed as the percentage inhibition of the cough response compared to the vehicle control group.[11]





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Caption: Experimental Workflow for the Citric Acid-Induced Cough Model.

Irwin Test



The Irwin test is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.[6][7][8]

- Animals: Rats or mice are used.[6]
- Drug Administration: The test substance is administered, and animals are observed at various time points.[7]
- Observations: A range of parameters are scored, including:
 - Behavioral: Alertness, stereotypy, restlessness, irritability.[7]
 - Neurological: Tremors, gait abnormalities, convulsions.[7]
 - Autonomic: Salivation, pupil size, respiration.
- Endpoint: The test provides a profile of the drug's effects on the CNS and helps in determining the therapeutic and toxic dose ranges.

Conclusion

Pentoxyverine citrate is a non-opioid antitussive with a unique dual mechanism of action. Its development has been supported by preclinical studies demonstrating efficacy in cough models. However, a comprehensive understanding of its clinical efficacy is limited by the lack of publicly available data from large, well-controlled clinical trials. Further research to fully elucidate its clinical profile and the intricate details of its signaling pathways would be beneficial for the scientific and medical communities. This technical guide provides a foundational overview of the available data on the discovery and development of **pentoxyverine citrate**.

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